Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine, a peptide with the sequence Lys-Val-Leu-Pro-Val-Pro-Gln, is derived from beta-casein, a protein found in milk. This compound has garnered attention for its potential biological activities, particularly its antihypertensive properties. The peptide's structure comprises a sequence of amino acids that play crucial roles in various physiological processes.
This peptide is primarily obtained from the hydrolysis of casein, particularly through enzymatic processes involving specific proteases such as those derived from Lactobacillus helveticus. The enzymatic breakdown of casein leads to the release of bioactive peptides, including Lys-Val-Leu-Pro-Val-Pro-Gln, which exhibit beneficial health effects.
Lys-Val-Leu-Pro-Val-Pro-Gln is classified as a bioactive peptide. Bioactive peptides are defined as protein fragments that have a positive impact on body functions or conditions and may ultimately influence health. These peptides can be derived from food proteins during digestion or fermentation processes.
The synthesis of Lys-Val-Leu-Pro-Val-Pro-Gln can be achieved through both chemical synthesis and enzymatic hydrolysis.
In laboratory settings, the enzymatic synthesis often involves:
Lys-Val-Leu-Pro-Val-Pro-Gln consists of seven amino acids linked by peptide bonds. The molecular formula is C₃₇H₆₅N₉O₉, indicating a relatively complex structure typical of bioactive peptides.
The molecular weight of this peptide is approximately 753.88 g/mol. Its structure allows for specific interactions with biological targets, contributing to its antihypertensive effects. The arrangement of hydrophobic (e.g., Valine and Leucine) and polar (e.g., Lysine and Glutamine) amino acids influences its solubility and activity in biological systems.
Lys-Val-Leu-Pro-Val-Pro-Gln participates in various biochemical reactions, particularly involving enzyme interactions.
The ACE inhibitory activity was evaluated using in vivo models, demonstrating significant reductions in systolic blood pressure in spontaneously hypertensive rats when administered at specific dosages (2 mg/kg body weight) .
The mechanism through which Lys-Val-Leu-Pro-Val-Pro-Gln exerts its antihypertensive effects primarily involves inhibition of the ACE enzyme.
Research indicates that the antihypertensive effect peaks approximately 6 hours post-administration, with significant reductions in blood pressure observed . Despite lower ACE inhibitory activity compared to other peptides, its physiological effects are notable due to its stability and absorption characteristics after digestion .
Studies have shown that the IC50 value for ACE inhibition varies based on the method of synthesis and purification . The peptide's properties make it suitable for incorporation into functional foods aimed at cardiovascular health.
Lys-Val-Leu-Pro-Val-Pro-Gln has several scientific uses:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4